Etravirine Etravirine Etravirine is an aminopyrimidine that consists of 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4 and having a 4-cyanophenyl substituent attached to the 2-amino group. NNRTI of HIV-1, binds directly to RT and blocks RNA-dependent and DNA-dependent DNA polymerase activities It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral agent. It is a dinitrile, an organobromine compound, an aminopyrimidine and an aromatic ether.
 
Etravirine (brand name: Intelence) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 2 years of age and older who weigh at least 22 lb (10 kg) and who have taken HIV medicines in the past. Etravirine is always used in combination with other HIV medicines.
Etravirine is an antiretroviral agent more specifically classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Etraverine is used clinically for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. On January 18, 2007, the FDA granted accelerated approved for the use of etravirine 100mg tablets in the treatment of adult HIV-1 infection documented to be resistant to therapy with other NNRTIs and antiretroviral agents. On March 26, 2012, approval was extended for use in treatment-experienced pediatric patients 6 to 18 years of age, weighing at least 16 kg. Etravarine must always be used in combination with other antiretroviral drugs. Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma. Common side effects of use include mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea and peripheral neuropathy. Patients are advised to immediately contact their healthcare provider if a rash develops. In 2009, postmarketing case reports of Stevens-Johnson Syndrome, toxic epidermal necrolysis, erythema multiforme, and other hypersensitivity reactions lead to a revision of etravirine's "Warnings and Precautions," as well as notification of health care providers. In 2013, reports of Autoimmune disorders (such as Graves’ disease, polymyositis, and Guillain-Barré syndrome) in the setting of immune reconstitution, as well as more in depth information about the development of rashes in patients taking etravirine, lead to a modification of etravirine's monograph.
Etravirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of etravirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and P-Glycoprotein Inhibitor.
Etravirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Etravirine has been associated with transient serum aminotransferase elevations and with hypersensitivity reactions that can be associated with liver injury including acute liver failure.
Etravirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. Etravirine is designed to be active against HIV isolates with mutations that confer resistance to the two most commonly prescribed first-generation NNRTIs. It can bind the enzyme reverse transcriptase (RT) in multiple conformations, both for native and mutant RT, thereby blocking the enzymatic activity of RT.
Brand Name: Vulcanchem
CAS No.: 269055-15-4
VCID: VC0527623
InChI: InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
SMILES: CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Molecular Formula: C20H15BrN6O
Molecular Weight: 435.3 g/mol

Etravirine

CAS No.: 269055-15-4

Inhibitors

VCID: VC0527623

Molecular Formula: C20H15BrN6O

Molecular Weight: 435.3 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Etravirine - 269055-15-4

Description Etravirine is an aminopyrimidine that consists of 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4 and having a 4-cyanophenyl substituent attached to the 2-amino group. NNRTI of HIV-1, binds directly to RT and blocks RNA-dependent and DNA-dependent DNA polymerase activities It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral agent. It is a dinitrile, an organobromine compound, an aminopyrimidine and an aromatic ether.
 
Etravirine (brand name: Intelence) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 2 years of age and older who weigh at least 22 lb (10 kg) and who have taken HIV medicines in the past. Etravirine is always used in combination with other HIV medicines.
Etravirine is an antiretroviral agent more specifically classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). Etraverine is used clinically for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. On January 18, 2007, the FDA granted accelerated approved for the use of etravirine 100mg tablets in the treatment of adult HIV-1 infection documented to be resistant to therapy with other NNRTIs and antiretroviral agents. On March 26, 2012, approval was extended for use in treatment-experienced pediatric patients 6 to 18 years of age, weighing at least 16 kg. Etravarine must always be used in combination with other antiretroviral drugs. Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma. Common side effects of use include mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea and peripheral neuropathy. Patients are advised to immediately contact their healthcare provider if a rash develops. In 2009, postmarketing case reports of Stevens-Johnson Syndrome, toxic epidermal necrolysis, erythema multiforme, and other hypersensitivity reactions lead to a revision of etravirine's "Warnings and Precautions," as well as notification of health care providers. In 2013, reports of Autoimmune disorders (such as Graves’ disease, polymyositis, and Guillain-Barré syndrome) in the setting of immune reconstitution, as well as more in depth information about the development of rashes in patients taking etravirine, lead to a modification of etravirine's monograph.
Etravirine is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of etravirine is as a Non-Nucleoside Reverse Transcriptase Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and P-Glycoprotein Inhibitor.
Etravirine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Etravirine has been associated with transient serum aminotransferase elevations and with hypersensitivity reactions that can be associated with liver injury including acute liver failure.
Etravirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. Etravirine is designed to be active against HIV isolates with mutations that confer resistance to the two most commonly prescribed first-generation NNRTIs. It can bind the enzyme reverse transcriptase (RT) in multiple conformations, both for native and mutant RT, thereby blocking the enzymatic activity of RT.
CAS No. 269055-15-4
Product Name Etravirine
Molecular Formula C20H15BrN6O
Molecular Weight 435.3 g/mol
IUPAC Name 4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Standard InChI InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
Standard InChIKey PYGWGZALEOIKDF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Canonical SMILES CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Appearance Solid powder
Purity >98%
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-benzonitrile
benzonitrile, 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethyl-
etravirine
Intelence
R165335
TMC 125
TMC-125
TMC125 cpd
Reference 1: Nelson M, Hill A, van Delft Y, Moecklinghoff C. Etravirine as a Switching Option for Patients with HIV RNA Suppression: A Review of Recent Trials. AIDS Res Treat. 2014;2014:636584. doi: 10.1155/2014/636584. Epub 2014 Feb 25. Review. PubMed PMID: 24715982; PubMed Central PMCID: PMC3955667.
2: Casado JL. Liver toxicity in HIV-infected patients receiving novel second-generation nonnucleoside reverse transcriptase inhibitors etravirine and rilpivirine. AIDS Rev. 2013 Jul-Sep;15(3):139-45. Review. PubMed PMID: 24002197.
3: Schrijvers R. Etravirine for the treatment of HIV/AIDS. Expert Opin Pharmacother. 2013 Jun;14(8):1087-96. doi: 10.1517/14656566.2013.787411. Epub 2013 Apr 8. Review. PubMed PMID: 23560740.
4: McNicholl IR. Does once-daily etravirine have a role in the management of HIV-1 infection? Drugs. 2013 Mar;73(3):207-12. doi: 10.1007/s40265-013-0022-6. Review. PubMed PMID: 23420097.
5: Croxtall JD. Etravirine: a review of its use in the management of treatment-experienced patients with HIV-1 infection. Drugs. 2012 Apr 16;72(6):847-69. doi: 10.2165/11209110-000000000-00000. Review. PubMed PMID: 22512366.
6: Kakuda TN, Schöller-Gyüre M, Hoetelmans RM. Pharmacokinetic interactions between etravirine and non-antiretroviral drugs. Clin Pharmacokinet. 2011 Jan;50(1):25-39. doi: 10.2165/11534740-000000000-00000. Review. PubMed PMID: 21142266.
7: Dickinson L, Khoo S, Back D. Pharmacokinetic evaluation of etravirine. Expert Opin Drug Metab Toxicol. 2010 Dec;6(12):1575-85. doi: 10.1517/17425255.2010.535811. Review. PubMed PMID: 21077784.
8: Fullerton DS, Watson MJ, Anderson D, Witek J, Martin SC, Mrus JM. Pharmacoeconomics of etravirine. Expert Rev Pharmacoecon Outcomes Res. 2010 Oct;10(5):485-95. doi: 10.1586/erp.10.55. Review. PubMed PMID: 20950062.
9: Yeni P, Mills A, Peeters M, Vingerhoets J, Kakuda TN, De Smedt G, Woodfall B. Etravirine in the treatment of HIV-1: a clinical overview for healthcare professionals. Curr HIV Res. 2010 Oct;8(7):564-76. Review. PubMed PMID: 20946097.
10: Kakuda TN, Schöller-Gyüre M, Hoetelmans RM. Clinical perspective on antiretroviral drug-drug interactions with the non-nucleoside reverse transcriptase inhibitor etravirine. Antivir Ther. 2010;15(6):817-29. doi: 10.3851/IMP1652. Review. PubMed PMID: 20834094.
11: Towner WJ, Cassetti I, Domingo P, Nijs S, Kakuda TN, Vingerhoets J, Woodfall B. Etravirine: clinical review of a treatment option for HIV type-1-infected patients with non-nucleoside reverse transcriptase inhibitor resistance. Antivir Ther. 2010;15(6):803-16. doi: 10.3851/IMP1651. Review. PubMed PMID: 20834093.
12: Grinsztejn B, Di Perri G, Towner W, Woodfall B, De Smedt G, Peeters M. A review of the safety and tolerability profile of the next-generation NNRTI etravirine. AIDS Res Hum Retroviruses. 2010 Jul;26(7):725-33. doi: 10.1089/aid.2009.0293. Review. PubMed PMID: 20624073.
13: Martínez E, Nelson M. Simplification of antiretroviral therapy with etravirine. AIDS Rev. 2010 Jan-Mar;12(1):52-9. Review. PubMed PMID: 20216910.
14: Domingo P. [Role of etravirine in combination antiretroviral therapy]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:46-51. doi: 10.1016/S0213-005X(09)73219-7. Review. Spanish. PubMed PMID: 20116628.
15: Santos Gil Ide L. [Etravirine in special populations]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:40-5. doi: 10.1016/S0213-005X(09)73218-5. Review. Spanish. PubMed PMID: 20116627.
16: Llibre JM, Santos JR, Clotet B. [Etravirine: genetic barrier and resistance development]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:32-9. doi: 10.1016/S0213-005X(09)73217-3. Review. Spanish. PubMed PMID: 20116626.
17: Pérez VE, Sánchez-Parra C, Serrano Villar S. [Etravirine drug interactions]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:27-31. doi: 10.1016/S0213-005X(09)73216-1. Review. Spanish. PubMed PMID: 20116625.
18: Portilla J. [Safety and tolerability of etravirine]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:21-6. doi: 10.1016/S0213-005X(09)73215-X. Review. Spanish. PubMed PMID: 20116624.
19: Garcés PA, Tena EV. [Etravirine in first-line therapy]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:12-20. doi: 10.1016/S0213-005X(09)73214-8. Review. Spanish. PubMed PMID: 20116623.
20: Palter DP, Corbera EF, Tiraboschi JM. [Etravirine in highly treatment-experienced patients]. Enferm Infecc Microbiol Clin. 2009 Dec;27 Suppl 2:6-11. doi: 10.1016/S0213-005X(09)73213-6. Review. Spanish. PubMed PMID: 20116622.
PubChem Compound 193962
Last Modified Aug 15 2023

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